(+)-2-Chlorobutane

Description

Significance of Chiral Halogenated Alkanes in Stereochemistry

Chiral halogenated alkanes, such as (+)-2-chlorobutane, are pivotal in the study of stereochemistry for several reasons. Their importance stems from their utility as model compounds in understanding reaction mechanisms, particularly nucleophilic substitution reactions (S_N1 and S_N2). solubilityofthings.comlibretexts.org The presence of a halogen atom creates a polar carbon-halogen bond and provides a good leaving group, facilitating the study of reaction kinetics and stereochemical outcomes. solubilityofthings.comncert.nic.in

The stereochemistry of the products of these reactions is directly linked to the mechanism. For instance, an S_N2 reaction proceeds with an inversion of configuration at the chiral center, while an S_N1 reaction, which goes through a planar carbocation intermediate, can lead to a mixture of retention and inversion of configuration, often resulting in racemization. solubilityofthings.commasterorganicchemistry.com Chiral haloalkanes are therefore invaluable tools for elucidating these mechanistic pathways.

Furthermore, chiral halogenated compounds are significant in synthetic organic chemistry. researchgate.netnih.gov They serve as versatile intermediates in the synthesis of more complex chiral molecules, including pharmaceuticals and agrochemicals. researchgate.netnih.gov The controlled introduction of a halogen atom with a specific stereochemistry allows for subsequent stereospecific transformations, which is crucial in the construction of enantiomerically pure target molecules. nih.gov

Key Research Applications of Chiral Halogenated Alkanes:

| Application Area | Description |

| Mechanistic Studies | Used to investigate the stereochemical outcomes of nucleophilic substitution and elimination reactions. |

| Asymmetric Synthesis | Serve as chiral building blocks for the synthesis of enantiomerically pure complex molecules. nih.gov |

| Polymer Chemistry | The incorporation of chiral halogenated monomers can influence the properties of polymers. researchgate.net |

| Materials Science | Utilized in the development of liquid crystals and other advanced materials. researchgate.net |

Historical Context of Optical Activity and Stereoisomerism Studies

The understanding of stereoisomerism is rooted in the 19th-century discovery of optical activity. In 1811, the French physicist François Arago first observed that quartz crystals could rotate the plane of polarized light. wikipedia.orgnumberanalytics.com Shortly after, in 1815, Jean-Baptiste Biot expanded on this, noting that this property was not limited to solids but was also exhibited by certain organic substances in solution, such as turpentine (B1165885) and sugar solutions. concordia.capressbooks.pubnumberanalytics.com This led him to conclude that optical activity had a molecular basis. concordia.calibretexts.org

A pivotal moment in the history of stereochemistry came in 1848 with the work of Louis Pasteur. libretexts.orgnumberanalytics.com While studying the salts of tartaric acid, he made the remarkable observation that the sodium ammonium (B1175870) salt of the racemic (optically inactive) form of the acid crystallized into two distinct types of crystals that were mirror images of each other. libretexts.orglibretexts.org By meticulously separating these crystals by hand, he found that solutions of each type of crystal rotated plane-polarized light to the same extent but in opposite directions. libretexts.orglibretexts.orglibretexts.org This experiment provided the first demonstration of the existence of enantiomers and the resolution of a racemic mixture. libretexts.orglibretexts.org

These foundational discoveries laid the groundwork for Jacobus Henricus van 't Hoff and Joseph Le Bel, who, in 1874, independently proposed that the tetrahedral arrangement of four different substituents around a carbon atom could explain the existence of optical isomers. wikipedia.orgiosrjournals.org This concept of a "chiral center" is fundamental to our modern understanding of stereochemistry. savemyexams.comcollegedunia.com

Structural Representation and Designation of Enantiomers

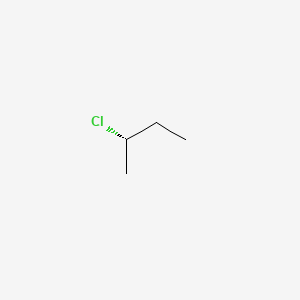

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. collegedunia.comwikipedia.orgtestbook.com The molecule 2-chlorobutane (B165301) possesses a chiral center at the second carbon atom (C2), as it is bonded to four different groups: a hydrogen atom (H), a chlorine atom (Cl), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃). brainly.comlibretexts.org

To represent the three-dimensional structure of enantiomers on a two-dimensional surface, chemists use conventions such as wedge-and-dash notation. savemyexams.comstudypug.com In this system, a solid wedge represents a bond coming out of the plane of the paper towards the viewer, a dashed wedge represents a bond going behind the plane of the paper away from the viewer, and solid lines represent bonds in the plane of the paper. savemyexams.com

The absolute configuration of a chiral center, its actual three-dimensional arrangement, is designated using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgyoutube.com This system assigns a priority to each of the four groups attached to the chiral center based on atomic number. youtube.com

Cahn-Ingold-Prelog Priority Rules for 2-Chlorobutane:

Identify the chiral center: In 2-chlorobutane, this is the second carbon atom (C2). brainly.comdoubtnut.com

Assign priorities to the attached groups:

Chlorine (Cl) has the highest atomic number and thus the highest priority (1). doubtnut.comnumberanalytics.com

The ethyl group (-CH₂CH₃) has a higher priority (2) than the methyl group (-CH₃) because the carbon of the ethyl group is attached to another carbon and two hydrogens, while the carbon of the methyl group is attached to three hydrogens. chemistrysteps.com

The methyl group (-CH₃) has the next highest priority (3). doubtnut.comnumberanalytics.com

Hydrogen (H) has the lowest atomic number and thus the lowest priority (4). doubtnut.comnumberanalytics.com

Orient the molecule: The molecule is oriented so that the group with the lowest priority (H) is pointing away from the viewer. myheplus.com

Determine the configuration: The direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed.

If the direction is clockwise, the configuration is designated as R (from the Latin rectus, meaning right).

If the direction is counter-clockwise, the configuration is designated as S (from the Latin sinister, meaning left).

The (+) and (-) designation in this compound refers to the direction in which the enantiomer rotates plane-polarized light. testbook.comwikipedia.org A (+) or dextrorotatory enantiomer rotates light in a clockwise direction, while a (-) or levorotatory enantiomer rotates it in a counter-clockwise direction. wikipedia.orgtestbook.com It is important to note that there is no direct correlation between the R/S designation and the (+) / (-) designation; it must be determined experimentally. libretexts.orglibretexts.org For 2-chlorobutane, the (S)-enantiomer is dextrorotatory (+), and the (R)-enantiomer is levorotatory (-).

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-chlorobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPCSKHALVHRSR-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22156-91-8 | |

| Record name | 2-Chlorobutane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022156918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROBUTANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DV15J668O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Investigations of + 2 Chlorobutane

Elucidation of Chirality and Chiral Centers

Chirality is a geometric property of a molecule that renders it non-superimposable on its mirror image. A common source of chirality in organic molecules is the presence of a chiral center, typically a carbon atom bonded to four distinct substituents. uwo.capearson.com

In the case of 2-chlorobutane (B165301), the second carbon atom (C-2) is bonded to four different groups: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a chlorine atom (-Cl). uwo.cadoubtnut.comaskfilo.combrainly.inshaalaa.com This makes C-2 a chiral center, and consequently, the 2-chlorobutane molecule is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. uwo.cashaalaa.comchemistrysteps.comshaalaa.combrainly.inlibretexts.org

Assignment of Absolute Configuration (R/S)

For 2-chlorobutane, the priorities of the groups attached to C-2 are assigned as follows:

Chlorine (-Cl) - Highest priority due to its higher atomic number. doubtnut.comchemistrysteps.compearson.com

Ethyl group (-CH₂CH₃) - Higher priority than the methyl group because the carbon atom is bonded to another carbon, while the methyl carbon is bonded only to hydrogens. doubtnut.comchemistrysteps.com

Methyl group (-CH₃) - Lower priority than the ethyl group. doubtnut.comchemistrysteps.compearson.com

Hydrogen (-H) - Lowest priority due to its lowest atomic number. doubtnut.comchemistrysteps.compearson.com

The enantiomers of 2-chlorobutane have opposite absolute configurations; if one enantiomer is (R)-2-chlorobutane, its mirror image is (S)-2-chlorobutane. doubtnut.comsocratic.orgtsfx.edu.au The (+)-isomer of 2-chlorobutane has been determined to have a specific absolute configuration, which can be assigned as either (R) or (S) based on experimental determination and correlation with theoretical models.

Principles of Enantiomerism and Diastereomerism in Relation to 2-Chlorobutane

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. uwo.cachemistrysteps.comtsfx.edu.au As established, 2-chlorobutane, with its single chiral center, exists as a pair of enantiomers: (R)-2-chlorobutane and (S)-2-chlorobutane. These two molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. askfilo.comchemistrysteps.comaskfilo.com Enantiomers possess identical physical properties such as melting point, boiling point, and density in an achiral environment. askfilo.comaskfilo.com However, they differ in their interaction with plane-polarized light and in their reactions with other chiral molecules.

Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. chemistrysteps.comlibretexts.org Diastereomers can arise in molecules with two or more chiral centers or in molecules with double bonds (cis-trans isomers). libretexts.orglibretexts.org Since 2-chlorobutane contains only one chiral center, it does not have diastereomers. The stereoisomeric possibilities for 2-chlorobutane are limited to the two enantiomers.

Optical Activity and Chiroptical Properties Research

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light when a beam of such light passes through it. shaalaa.combrainly.invedantu.com Enantiomers rotate plane-polarized light by the same magnitude but in opposite directions. askfilo.combrainly.com One enantiomer will be dextrorotatory, rotating light clockwise (denoted by '+'), and the other will be levorotatory, rotating light counterclockwise (denoted by '-'). shaalaa.com The prefix (+) or (-) indicates the direction of optical rotation and is experimentally determined; it is not directly related to the (R) or (S) absolute configuration, although a correlation can be established for a specific compound. libretexts.org

The term "chiroptical properties" encompasses the interaction of chiral molecules with polarized light, including optical rotation and circular dichroism. Research in this area for (+)-2-chlorobutane focuses on understanding the relationship between its molecular structure, conformation, and its effect on polarized light.

Measurement and Interpretation of Specific Rotation

The specific rotation () is a standardized measure of a substance's optical activity, defined by the observed rotation (), the concentration of the solution ( in g/mL), and the path length of the sample cell ( in decimeters). brainly.com The formula for specific rotation is:

where:

is the specific rotation at a given temperature () and wavelength ().

is the observed rotation in degrees.

is the concentration of the sample in grams per milliliter.

is the path length of the cell in decimeters.

For this compound, the specific rotation is a key chiroptical property. Experimental measurements of specific rotation are typically performed using a polarimeter. For example, the experimental gas phase specific rotation for (R)-2-chlorobutane has been reported at different wavelengths, such as -121.4 ± 1.2 deg dm⁻¹ (g/mL)⁻¹ at 355 nm and -32.3 ± 1.0 deg dm⁻¹ (g/mL)⁻¹ at 633 nm. vt.edu Neat liquid sodium D-line (589 nm) specific rotation values have also been reported, such as +51.6 deg dm⁻¹ (g/mL)⁻¹ and -31.5 deg dm⁻¹ (g/mL)⁻¹. vt.edu The sign of the specific rotation indicates the direction of rotation of plane-polarized light. shaalaa.com

Data Table: Experimental Specific Rotation Values for (R)-2-Chlorobutane

| Wavelength (nm) | Temperature (°C) | State | Specific Rotation ([]) | Reference |

| 355 | Not specified | Gas phase | -121.4 ± 1.2 deg dm⁻¹ (g/mL)⁻¹ | vt.edu |

| 633 | Not specified | Gas phase | -32.3 ± 1.0 deg dm⁻¹ (g/mL)⁻¹ | vt.edu |

| 589 (Sodium D) | Not specified | Neat liquid | +51.6 deg dm⁻¹ (g/mL)⁻¹ | vt.edu |

| 589 (Sodium D) | Not specified | Neat liquid | -31.5 deg dm⁻¹ (g/mL)⁻¹ | vt.edu |

| Not specified | 25 | Not specified | +12.9 degrees (for (R)) | brainly.com |

| Not specified | 25 | Not specified | -12.9 degrees (for (S)) | brainly.com |

Interpretation of specific rotation values allows for the determination of the optical purity or enantiomeric excess of a sample. A pure enantiomer will have a specific rotation equal to its literature value, while a mixture of enantiomers (a racemate) will have a specific rotation of zero.

Conformational Analysis and its Influence on Chiroptical Response

Conformational analysis studies the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. Flexible molecules like 2-chlorobutane exist as a mixture of conformers at any given temperature. The chiroptical response of a molecule is an average of the contributions of its individual conformers, weighted by their relative populations. brainly.innih.govresearchgate.net

The specific rotation of 2-substituted butanes, including 2-chlorobutane, has been studied as a function of the C-C-C-C torsion angle, demonstrating the influence of conformation on optical rotation. nih.govresearchgate.netebi.ac.uk Theoretical calculations have explored the specific rotations of individual conformers of (R)-2-chlorobutane. nih.govacs.org While theoretical specific rotations of individual conformers of related molecules like (R)-3-chloro-1-butene were found to be much larger than those of (R)-2-chlorobutane, the impact of these differences on the computed specific rotations for (R)-2-chlorobutane was less significant. nih.govacs.org

Research has shown that the temperature dependence of specific rotation can provide experimental information about the effect of the torsion angle on specific rotation, and for 2-chlorobutane, these experimental results have shown good agreement with theoretical calculations. nih.govresearchgate.netebi.ac.uk

Theoretical Predictions vs. Experimental Observations of Chiroptical Data

Theoretical calculations, particularly using quantum chemical methods like Coupled Cluster (CC) and Density Functional Theory (DFT), are employed to predict the chiroptical properties of molecules, including specific rotation and circular dichroism spectra. vt.edunih.govacs.org Comparing these theoretical predictions with experimental observations is crucial for validating computational models and gaining deeper insights into the relationship between molecular structure and chiroptical response.

For (R)-2-chlorobutane, theoretical models have shown reasonable agreement with experimental gas-phase specific rotation data. nih.govacs.org While some theoretical approaches, like Density Functional Theory, might overestimate experimental rotations for other related molecules, they have provided reasonable comparisons for (R)-2-chlorobutane. nih.govacs.orgacs.org Coupled cluster calculations have also shown good comparison to experimental vacuum UV (VUV) absorption spectra for (R)-2-chlorobutane. nih.govacs.org

Studies comparing theoretical and experimental data highlight the importance of using high-level computational methods for accurate predictions, especially for the electronic contribution to optical rotation. researchgate.net Discrepancies between theoretical and experimental values can sometimes be attributed to factors such as conformational flexibility, solvent effects (if experiments are conducted in solution), and limitations of the theoretical models. researchgate.netacs.org Ongoing research aims to refine theoretical methods to improve the accuracy of chiroptical property predictions for flexible molecules like 2-chlorobutane. researchgate.netresearchgate.net

Racemization Studies

Racemization of this compound typically occurs through a mechanism involving the formation of a carbocation intermediate. This is characteristic of unimolecular nucleophilic substitution (SN1) reactions. When this compound undergoes ionization, the chlorine atom leaves, generating a secondary carbocation at the chiral center. This carbocation is sp² hybridized and has a trigonal planar geometry quora.comutexas.edu.

Because the carbocation intermediate is planar and achiral, a nucleophile (such as a solvent molecule in solvolysis) can attack the carbocation from either face with approximately equal probability quora.comutexas.edushaalaa.com. Attack from one face leads to the retention of configuration relative to the leaving group's original position, while attack from the opposite face results in inversion of configuration utexas.edumasterorganicchemistry.com. When these two attack pathways occur at equal rates, a racemic mixture of the product is formed, leading to the observed racemization of the starting material quora.comutexas.edushaalaa.combrainly.com.

Studies have investigated the conditions under which racemization of 2-chlorobutane occurs. Polar protic solvents, such as water and ethanol, favor the SN1 mechanism by stabilizing the carbocation intermediate through solvation, thereby promoting ionization and subsequent racemization shaalaa.combrainly.comlibretexts.org. The presence of certain salts, like silver nitrate, can also enhance the rate of SN1 reactions and racemization by helping to remove the leaving group (chloride ion) through precipitation of an insoluble silver salt brainly.com.

Research findings indicate that while an ideal SN1 reaction of a chiral substrate would lead to complete racemization, incomplete racemization is often observed in practice. This can occur if the leaving group does not fully depart before the nucleophile attacks, leading to a slight preference for inversion of configuration quora.com. However, the formation of the planar carbocation is the key step that allows for the possibility of attack from either side, driving the system towards a racemic mixture over time utexas.edushaalaa.combrainly.com.

For example, studies on the Friedel-Crafts alkylation of benzene (B151609) with this compound using Lewis acid catalysts have shown that racemization of the starting material can occur under the reaction conditions oup.com. In one instance, this compound with an initial optical rotation of +27.0° was racemized to +6.1° in the presence of FeCl₃ catalyst in 1,2-dichloroethane (B1671644) at 0 °C over 4 minutes oup.com. This demonstrates that even under conditions where other reactions (like alkylation) are occurring, the racemization of the chiral halide can be a significant process.

While specific detailed kinetic data tables for the racemization of this compound under various conditions were not extensively detailed across the search results beyond the qualitative observations and a specific example in the Friedel-Crafts context, the underlying principle of carbocation formation leading to racemization via the SN1 pathway is consistently described quora.comutexas.edushaalaa.combrainly.comlibretexts.org. The extent and rate of racemization are influenced by factors such as solvent polarity, temperature, and the presence of catalysts that promote ionization.

Here is a representation of typical observations in racemization studies involving secondary alkyl halides like 2-chlorobutane under SN1 conditions:

| Condition | Expected Primary Mechanism | Stereochemical Outcome | Notes |

| Polar Protic Solvent (e.g., H₂O, EtOH) | SN1 | Predominantly Racemization (mixture of retention and inversion) | Solvent stabilizes carbocation intermediate. shaalaa.combrainly.comlibretexts.org |

| Presence of Silver Salts | SN1 | Enhanced Racemization Rate | Silver ions aid in leaving group removal. brainly.com |

| Lewis Acid Catalysts | SN1-like/Carbocationic | Racemization observed | Catalysts promote ionization. oup.com |

| Increasing Temperature | SN1 (rate increases) | Racemization rate increases | Higher energy available for ionization. |

Synthetic Methodologies and Enantioselective Pathways for + 2 Chlorobutane

Stereocontrolled Synthesis from Chiral Precursors

One approach to synthesizing enantiomerically enriched (+)-2-chlorobutane is by starting with a chiral precursor where the stereochemistry is already established at the carbon that will become the chiral center in the product.

Nucleophilic Substitution of Chiral Alcohols

Chiral alcohols, such as (S)-(-)-butan-2-ol, can serve as precursors for the synthesis of this compound via nucleophilic substitution reactions. The conversion of an alcohol to an alkyl halide often involves activating the hydroxyl group to make it a better leaving group.

Reactions of secondary alcohols with reagents like thionyl chloride (SOCl₂) or phosphorus halides (PCl₃, PCl₅) can lead to the formation of alkyl chlorides. The stereochemical outcome of these reactions depends on the mechanism involved. S₂2 reactions, which are bimolecular nucleophilic substitutions, typically proceed with inversion of configuration at the chiral center. libretexts.orgmasterorganicchemistry.com If a reaction proceeds via an S₂1 mechanism, a carbocation intermediate is formed, which can lead to racemization or partial racemization. ucsb.eduwikipedia.orgrsc.org

For instance, the reaction of (R)-butan-2-ol with SOCl₂ can yield (R)-2-chlorobutane, suggesting a mechanism that might involve retention or a double inversion (inversion followed by another inversion). doubtnut.com Conversely, the conversion of (R)-butan-2-ol to (S)-2-bromobutane using PBr₃ proceeds with inversion of configuration. lumenlearning.com To obtain (S)-(+)-2-chlorobutane from a chiral butan-2-ol precursor through an S₂2 pathway, one would typically start with the (R)-butan-2-ol enantiomer to achieve inversion of configuration.

The reaction of 2-butanol (B46777) with concentrated hydrochloric acid in the presence of anhydrous zinc chloride is a common method for synthesizing 2-chlorobutane (B165301) via nucleophilic substitution. guidechem.comunderstandingstandards.org.uk This reaction can proceed through an S₂1 mechanism, particularly with secondary alcohols, involving the formation of a carbocation intermediate. wikipedia.orgstudymind.co.uk The formation of a planar carbocation can lead to a racemic mixture of 2-chlorobutane if a chiral alcohol is used as the starting material in a reaction that solely follows an S₂1 pathway.

However, by carefully controlling reaction conditions or using specific reagents, it is possible to favor an S₂2 pathway or a mechanism that leads to a desired stereochemical outcome when starting from a chiral alcohol.

Enantioselective Chlorination Strategies

Direct enantioselective chlorination of achiral precursors, such as butane (B89635) or but-2-ene, to produce this compound with high enantiomeric excess is challenging due to the nature of the intermediates involved in typical halogenation reactions. Free radical halogenation of butane, for example, yields 2-chlorobutane as a racemic mixture because the reaction proceeds through a planar radical intermediate. jove.com Similarly, the addition of HCl to but-2-ene, while stereoselective in terms of syn or anti addition, typically results in a racemic mixture of 2-chlorobutane due to the symmetrical nature of the alkene or the formation of a carbocation intermediate. wikipedia.org

Catalytic Enantioselective Halogenation Approaches

Achieving enantioselectivity in chlorination reactions often requires the use of chiral catalysts or reagents that can influence the formation of a specific enantiomer. While significant research has focused on catalytic enantioselective halogenation of various substrates, particularly carbonyl compounds and alkenes, direct catalytic enantioselective chlorination of simple alkanes or alkenes like but-2-ene to yield enantiomerically enriched 2-chlorobutane is less common. organic-chemistry.orgnih.govmsu.edu

Studies have explored catalytic enantioselective halogenation reactions for creating chiral C-X bonds in more complex molecules, often involving transition metal catalysts or organocatalysts. organic-chemistry.orgnih.govmsu.educhemrxiv.org These methods typically involve activating the substrate or the halogenating agent using a chiral catalyst to control the approach and reaction at a prochiral center or to differentiate between enantiotopic faces or groups. nih.govmsu.edu

For instance, catalytic enantioselective chlorination reactions have been developed for carbonyl compounds, achieving high enantioselectivities using specific chiral catalysts like dbfox-Ni(II) complexes with chlorinating agents such as CF₃SO₂Cl. organic-chemistry.org While these methods demonstrate the potential for catalytic enantioselective chlorination, their direct applicability to the synthesis of this compound from simple achiral precursors is not widely reported in the provided search results.

Research in enantioselective halogenation continues to explore new catalytic systems and methodologies to control the stereochemical outcome of halogenation reactions. nih.govacs.org

Preparation of Enantiomerically Enriched Samples for Research

Enantiomerically enriched samples of this compound are essential for various research purposes, including studying reaction mechanisms, determining the stereochemical course of reactions, and developing chiral separation methods.

One way to obtain enantiomerically enriched this compound is through the stereocontrolled synthesis from a chiral precursor, as discussed in Section 3.1. By starting with a pure enantiomer of butan-2-ol and employing a reaction that proceeds with a known stereochemical outcome (e.g., inversion or retention), the corresponding enantiomer of 2-chlorobutane can be synthesized.

Another approach for obtaining enantiomerically enriched samples is through the resolution of racemic 2-chlorobutane. Resolution techniques involve separating a racemic mixture into its individual enantiomers. This can be achieved through various methods, including chromatography using chiral stationary phases. researchgate.netresearchgate.netresearchgate.net Gas chromatography on modified adsorbents, such as Carboblack C modified with cyanuric acid, has shown potential for the separation of enantiomers of 2-chlorobutane. researchgate.net

Mechanistic Studies of Reactions Involving + 2 Chlorobutane

Nucleophilic Substitution Reactions (Sɴ1 and Sɴ2)

Nucleophilic substitution reactions involve the replacement of the leaving group (chloride in this case) by a nucleophile. (+)-2-Chlorobutane, being a secondary halide, can undergo both Sɴ1 and Sɴ2 reactions, often in competition. odinity.comucsb.edu

Stereochemical Course of Sɴ2 Reactions: Walden Inversion

The Sɴ2 mechanism is a concerted, one-step process where the nucleophile attacks the carbon bearing the leaving group from the backside, simultaneously displacing the leaving group. odinity.commasterorganicchemistry.comlibretexts.org This backside attack leads to an inversion of the stereochemistry at the carbon center. odinity.commasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org This phenomenon is known as Walden inversion. masterorganicchemistry.comyoutube.comlibretexts.orgbyjus.com

For example, when (S)-2-chlorobutane (which is the (+)-enantiomer) undergoes an Sɴ2 reaction with a nucleophile like hydroxide (B78521) or iodide, the product formed is the alcohol or iodide with the opposite configuration, i.e., (R)-2-butanol or (R)-2-iodobutane, respectively. youtube.comlibretexts.org This occurs because the nucleophile attacks from the side opposite to the departing chloride ion, effectively flipping the tetrahedral arrangement of substituents around the carbon atom. libretexts.orglibretexts.org

Influence of Substrate Structure on Reaction Mechanism

The structure of the alkyl halide substrate significantly influences whether an Sɴ1 or Sɴ2 pathway is favored. odinity.comucsb.eduquora.comdalalinstitute.commasterorganicchemistry.comspcmc.ac.inquora.com Sɴ2 reactions are favored by less sterically hindered substrates because the nucleophile must approach the carbon center. spcmc.ac.inlibretexts.org The relative reactivity order for Sɴ2 is typically methyl > primary > secondary >> tertiary, with tertiary halides being unreactive via this mechanism due to steric hindrance. spcmc.ac.inlibretexts.org Secondary halides like 2-chlorobutane (B165301) can undergo Sɴ2 reactions, but they are slower than methyl or primary halides. spcmc.ac.inlibretexts.org

Sɴ1 reactions are favored by substrates that can form relatively stable carbocations, as the stability of the carbocation intermediate is crucial for the rate-determining step. ucsb.eduquora.comdalalinstitute.comquora.com The order of carbocation stability is tertiary > secondary > primary > methyl. ucsb.edumasterorganicchemistry.com Therefore, Sɴ1 reactions are favored for tertiary and secondary halides. odinity.commasterorganicchemistry.commasterorganicchemistry.com this compound, forming a secondary carbocation, can undergo Sɴ1 reactions. odinity.comyoutube.com

A table summarizing the influence of substrate structure is shown below:

| Substrate Class | Sɴ1 Reactivity | Sɴ2 Reactivity |

| Methyl | Very Slow | Very Fast |

| Primary | Slow | Fast |

| Secondary | Moderate | Moderate |

| Tertiary | Fast | Very Slow/None |

Nucleophile Strength and its Impact on Reaction Pathway

The strength and concentration of the nucleophile are particularly important for Sɴ2 reactions. spcmc.ac.inquora.comlibretexts.orguni.lupearson.commasterorganicchemistry.com Strong nucleophiles favor the Sɴ2 pathway because they are more effective at attacking the carbon center and displacing the leaving group in the single, concerted step. odinity.comspcmc.ac.inlibretexts.orgpearson.com Negatively charged nucleophiles are generally stronger than neutral ones. libretexts.orgmasterorganicchemistry.com

In Sɴ1 reactions, the nucleophile attacks the carbocation intermediate after the rate-determining step. quora.compearson.com Therefore, the rate of the Sɴ1 reaction is largely independent of the nucleophile's strength or concentration. quora.comdalalinstitute.com Weak nucleophiles, such as water or alcohols, are often involved in Sɴ1 reactions as the solvent can also act as the nucleophile (solvolysis). utahtech.eduamazonaws.com

For secondary halides like 2-chlorobutane, the choice between Sɴ1 and Sɴ2 can be influenced by nucleophile strength; strong nucleophiles in appropriate solvents will favor Sɴ2, while weak nucleophiles in protic solvents will favor Sɴ1. masterorganicchemistry.com

Elimination Reactions (E1 and E2)

In addition to substitution, this compound can also undergo elimination reactions, leading to the formation of alkenes. These reactions involve the removal of the leaving group (chloride) and a hydrogen atom from an adjacent carbon (beta-carbon). The two main mechanisms are E1 and E2. bits-pilani.ac.innerdfighteria.infoyoutube.comamazonaws.com

E2 reactions are concerted, bimolecular processes that occur in a single step. bits-pilani.ac.innerdfighteria.info A strong base removes a beta-hydrogen as the leaving group departs, and a double bond forms between the alpha and beta carbons. bits-pilani.ac.innerdfighteria.info The E2 reaction requires the hydrogen and the leaving group to be in an anti-periplanar conformation. bits-pilani.ac.innerdfighteria.infoamazonaws.com For 2-chlorobutane, E2 elimination can yield two possible alkene products: 1-butene (B85601) and 2-butene (B3427860) (cis and trans isomers). wikipedia.orgnih.govnih.govuni.lunih.govnih.govnih.govnih.govwikidata.orgwikidata.orguni.luquizgecko.com According to Zaitsev's rule, the more substituted alkene product (2-butene) is typically the major product, although stereochemistry can influence the cis/trans ratio of 2-butene. bits-pilani.ac.inamazonaws.com

E1 reactions are stepwise, unimolecular processes. bits-pilani.ac.innerdfighteria.infoamazonaws.com Similar to Sɴ1, the first and rate-determining step is the ionization of the alkyl halide to form a carbocation intermediate. bits-pilani.ac.innerdfighteria.infoamazonaws.com In the second step, a weak base removes a beta-hydrogen from the carbocation, forming an alkene. bits-pilani.ac.innerdfighteria.infoamazonaws.com E1 reactions also typically follow Zaitsev's rule, favoring the more substituted alkene. amazonaws.com E1 reactions often compete with Sɴ1 reactions because they share the same rate-determining step (carbocation formation). bits-pilani.ac.innerdfighteria.infoyoutube.comamazonaws.com

For a secondary halide like this compound, both E1 and E2 can occur, and the favored pathway depends on the base/nucleophile strength and solvent. Strong bases favor E2, while weaker bases and protic solvents can lead to E1 alongside Sɴ1. bits-pilani.ac.inmasterorganicchemistry.com

β-Elimination Mechanisms and Regioselectivity (Saytzeff's Rule)

β-Elimination reactions of 2-chlorobutane, including the (+)-enantiomer, typically lead to the formation of isomeric butenes by the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the chlorine atom (the β-carbon) and the chlorine leaving group. Two primary elimination mechanisms are observed: E1 and E2.

The E2 mechanism is a concerted, bimolecular process where the base abstracts a β-hydrogen simultaneously with the departure of the leaving group and the formation of the carbon-carbon double bond. wikidata.orgfishersci.ca This reaction is typically favored by strong bases. 2-Chlorobutane has two distinct sets of β-hydrogens: those on the methyl group (C1) and those on the methylene (B1212753) group (C3). E2 elimination can thus yield two different constitutional isomers: but-1-ene (from the removal of a C1 hydrogen) and but-2-ene (from the removal of a C3 hydrogen). bangchemicals.com

Regioselectivity in E2 reactions of 2-chlorobutane often follows Saytzeff's rule, which predicts that the more substituted alkene product (but-2-ene) will be the major product due to its greater thermodynamic stability. bangchemicals.com The but-2-ene product can exist as cis and trans isomers, with the trans isomer generally being more stable and often formed in preference to the cis isomer under thermodynamic control.

The E1 mechanism is a unimolecular, two-step process involving the initial ionization of the alkyl halide to form a secondary carbocation intermediate, followed by the removal of a β-hydrogen by a weak base to form the alkene. bangchemicals.comnih.gov E1 reactions are favored in polar, protic solvents that can stabilize the carbocation intermediate. Similar to E2, E1 elimination of 2-chlorobutane can yield both but-1-ene and but-2-ene, with regioselectivity also generally favoring the more substituted but-2-ene according to Saytzeff's rule. However, E1 reactions of secondary alkyl halides are often less synthetically useful compared to E2 due to competing SN1 reactions. nih.gov

Stereoelectronic Requirements for E2 Eliminations (Anti-periplanar Geometry)

A crucial stereoelectronic requirement for the E2 elimination mechanism is that the β-hydrogen and the leaving group must be in an anti-periplanar orientation in the transition state. wikidata.orgnih.govwikipedia.orgnih.govwikidata.org This geometry, where the C-H and C-Cl bonds are in the same plane but on opposite sides of the Cβ-Cα bond, allows for effective overlap between the developing p orbitals on the β-carbon and the α-carbon, facilitating the formation of the new π bond as the C-H and C-Cl bonds break. wikidata.orgnih.govwikipedia.orgnih.gov

The anti-periplanar conformation is energetically favorable as it corresponds to a staggered conformation of the alkyl halide. nih.govwikipedia.orgnih.gov While a syn-periplanar geometry (where the C-H and C-Cl bonds are on the same side) would also allow for orbital overlap, it requires an energetically unfavorable eclipsed conformation and is rarely observed in E2 reactions unless constrained by the molecular structure. nih.gov The requirement for anti-periplanar geometry has significant implications for the stereochemistry of the alkene product, particularly when the reacting molecule is chiral.

Competition Between Substitution and Elimination Pathways

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, often in competition. The favored reaction pathway is highly dependent on the nature of the attacking reagent (whether it acts primarily as a nucleophile or a base), the strength and bulk of the reagent, and the reaction conditions (solvent, temperature). wikidata.orgbangchemicals.com

Strong bases that are also good nucleophiles can promote both E2 and SN2 reactions. wikidata.org For secondary alkyl halides like 2-chlorobutane, the outcome is often a mixture of substitution and elimination products. Bulky strong bases tend to favor E2 elimination over SN2 substitution due to increased steric hindrance for attack at the carbon center.

Weak nucleophiles and weak bases, particularly in polar ionizing solvents, favor mechanisms involving carbocation intermediates (SN1 and E1). nih.gov In these cases, this compound would ionize to form a planar secondary carbocation, which can then react with a nucleophile (SN1) or undergo deprotonation (E1).

The relative rates and product distribution in the competition between substitution and elimination pathways are complex and depend on the specific reagents and conditions employed.

Radical Reactions and Stereochemical Outcomes

Radical reactions involving 2-chlorobutane, such as radical halogenation, proceed through intermediates that contain unpaired electrons. The stereochemical outcome of these reactions is closely linked to the geometry and nature of these radical intermediates.

Stereochemistry of Radical Halogenation to Form Chiral Centers

Radical halogenation of an achiral alkane like n-butane can lead to the formation of 2-chlorobutane, which possesses a chiral center at the C2 position. When this reaction occurs, the 2-chlorobutane product is obtained as a racemic mixture, meaning an equal mixture of the (R) and (S) enantiomers.

This lack of stereoselectivity arises because the radical intermediate formed at the C2 position of butane (B89635) is trigonal planar and achiral. The attacking halogen atom (e.g., chlorine radical) can approach this planar radical intermediate from either face with equal probability. Attack from one face leads to the (R) enantiomer, while attack from the opposite face leads to the (S) enantiomer, resulting in a 1:1 racemic mixture.

Role of Radical Intermediates in Stereochemical Control

The trigonal planar geometry of simple carbon radical intermediates is a key factor influencing the stereochemistry of radical reactions. When a radical center is created at a previously achiral carbon, and this carbon becomes a new chiral center in the product, a racemic mixture is typically formed because the planar intermediate allows for equal attack from either side.

If a radical reaction occurs at an existing chiral center, the planar nature of the radical intermediate can lead to the loss of the original stereochemistry and the formation of a racemic mixture at that center. When a radical reaction in a chiral molecule creates a new chiral center at a different position, a mixture of diastereomers can be formed. The ratio of diastereomers may not be equal if the existing chiral center influences the accessibility of the two faces of the newly formed radical intermediate.

Controlling stereochemistry in radical reactions, particularly with acyclic radicals, remains a challenge due to the low differentiation between the two faces of these planar species. Strategies to achieve stereocontrol often involve the use of chiral catalysts or chiral auxiliaries that can create a chiral environment around the radical center, influencing the approach of the reacting species and favoring the formation of one stereoisomer over the other.

Electrophilic Alkylation Reactions

This compound can participate in electrophilic alkylation reactions, notably the Friedel-Crafts alkylation of aromatic compounds. This reaction involves the substitution of a hydrogen atom on an aromatic ring with an alkyl group.

In the Friedel-Crafts alkylation of benzene (B151609) with 2-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3), the 2-chlorobutane acts as the alkylating agent. The Lewis acid catalyst facilitates the removal of the chloride leaving group, generating a secondary carbocation intermediate. This carbocation is the electrophile that attacks the electron-rich aromatic ring.

Stereospecificity and Racemization in Friedel-Crafts Alkylation

However, research has demonstrated that the Friedel-Crafts alkylation of benzene with this compound, catalyzed by Lewis acids such as AlCl₃ or FeCl₃, can exhibit a degree of stereospecificity, particularly at low temperatures and short reaction times oup.comoup.com. Under these conditions, the reaction primarily yields (-)-2-phenylbutane with an inversion of configuration at the stereogenic center oup.comoup.com. This observation suggests that the reaction does not solely proceed through a completely free carbocation, which would lead to a racemic product vaia.comchegg.com.

The observed stereospecificity, characterized by inversion of configuration, points towards a mechanism that involves a degree of backside attack by the aromatic ring on a polarized alkyl halide or a tight ion pair, rather than a fully dissociated, free carbocation oup.com.

Studies have shown that the extent of racemization is dependent on factors such as the Lewis acid catalyst used, reaction temperature, and reaction time oup.com. For instance, while FeCl₃ showed minimal racemization of the product (-)-2-phenylbutane at 0 °C over 60 minutes, the starting material this compound underwent significant racemization under similar conditions oup.com. The decrease in optical yield with increasing reaction time and temperature further supports the role of racemization in reducing stereospecificity oup.com.

The formation of the sec-butyl carbocation from 2-chlorobutane in the presence of a Lewis acid like AlCl₃ is a key step in the Friedel-Crafts alkylation libretexts.orgjove.comjove.com. This carbocation is sp² hybridized and planar, which would typically lead to racemic products upon reaction with benzene vaia.comchegg.com. The observed inversion of configuration under certain conditions suggests that the benzene ring attacks the carbon from the opposite side of the leaving chloride group before a fully free, symmetrical carbocation is established oup.com. However, the inherent stability of the secondary carbocation allows for its formation, and its planar nature facilitates racemization vaia.comchegg.comlibretexts.org.

The interplay between the stereospecific alkylation pathway (inversion) and the competing racemization of both reactant and product dictates the final optical purity of the 2-phenylbutane obtained oup.comoup.com. Higher temperatures and longer reaction times favor the formation of the more stable carbocation and increase the extent of racemization, leading to a less stereospecific outcome and a product that is closer to racemic 2-phenylbutane oup.comchegg.com.

The following table summarizes some representative data on the Friedel-Crafts alkylation of benzene with (S)-(+)-2-chlorobutane under different conditions, illustrating the effect of catalyst, temperature, and time on the optical rotation and configuration of the product, 2-phenylbutane.

| Lewis Acid Catalyst | Temperature (°C) | Time (min) | Product Optical Rotation ([α]D) | Product Configuration | Notes |

| AlCl₃ | Low | Short | Negative | (R)-(-) (Inversion) | Stereospecificity observed |

| FeCl₃ | 0 | Short | Negative | (R)-(-) (Inversion) | Stereospecificity observed |

| AlBr₃ | - | - | Near zero | Nearly racemic | Lower stereospecificity |

| AlCl₃ | -10 | 20 | Near zero | Racemic | Increased racemization at higher temp |

| FeCl₃ | 0 | 60 | Negative (slight decrease) | (R)-(-) | Product racemization less significant |

| FeCl₃ | 0 | 4 | Starting material racemized | - | Racemization of this compound |

Note: Specific optical rotation values can vary depending on concentration and solvent. The table indicates the general trend and configuration.

This data highlights that achieving high stereospecificity in the Friedel-Crafts alkylation of benzene with this compound requires carefully controlled conditions to minimize the impact of racemization pathways oup.com.

Advanced Spectroscopic and Chiroptical Characterization in Research

Circular Dichroism (CD) Spectroscopy for Enantiomeric Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying optically active substances, enabling the discrimination and analysis of enantiomers. CD measures the difference in absorption between left and right circularly polarized light by a chiral sample in its absorption wavelength region jascoinc.compmda.go.jp. This difference in absorbance (ΔA = AL - AR) or molar absorption coefficients (Δε = εL - εR) is characteristic of the chiral molecule and its conformation pmda.go.jp.

While specific detailed CD spectra for isolated (+)-2-chlorobutane were not extensively found in the immediate search results, the principle of CD spectroscopy is directly applicable to its enantiomeric analysis. CD detectors can simultaneously provide circular dichroism and UV absorbance data, allowing for the selective identification of the CD polarity of each enantiomer jascoinc.com. This is particularly useful in chromatographic setups where enantiomers are separated before detection jascoinc.com. Vibrational Circular Dichroism (VCD), a related technique probing vibrational transitions, has been noted in a preliminary investigation related to the preparation of 2-chlorobutane (B165301), indicating the potential for chiroptical methods in studying this compound syr.edu.

Vibrational and Electronic Spectroscopy for Conformational Insight

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in elucidating the conformational structures of molecules. For chlorinated hydrocarbons like 2-chlorobutane, the frequencies of carbon-chlorine stretch modes, typically in the region of 500-700 cm⁻¹, have been shown to correlate with the geometry around the chlorine atom umich.eduumich.edu. Normal mode analysis of vibrational spectra has been successfully used to understand the conformational structures of simple chlorinated hydrocarbons containing isolated secondary chlorines, such as 2-chlorobutane umich.eduumich.edu.

Studies involving vibrational analysis of 2-chlorobutane, often in conjunction with theoretical calculations like ab initio methods and electron diffraction, have explored its conformational landscape acs.orgcapes.gov.bracs.orgresearchgate.net. These investigations aim to identify stable conformers (e.g., anti and gauche) and determine their relative energies and populations researchgate.net. For instance, 2-chlorobutane is known to exist as distinguishable conformers, such as the anti (A) form with a torsion angle around 180° and gauche (G+ and G-) forms with torsion angles around +60° and -60° researchgate.net. Vibrational spectra provide experimental data to validate and refine the results obtained from theoretical conformational analyses researchgate.net.

Electronic spectroscopy, while not as extensively highlighted for conformational analysis of simple haloalkanes like 2-chlorobutane in the provided results, can provide information about electronic transitions which are also influenced by molecular conformation. However, the primary spectroscopic methods discussed for conformational insight into 2-chlorobutane in the search results are vibrational spectroscopies (IR, Raman) and techniques like electron diffraction umich.eduumich.eduacs.orgcapes.gov.bracs.orgresearchgate.net.

Gas-Chromatographic Enantiomer Separation Methodologies

Gas Chromatography (GC) is a widely used and highly effective technique for the separation of enantiomers, offering high efficiency, sensitivity, and rapid analysis uni-muenchen.de. The separation of chiral molecules like (+)- and (-)-2-chlorobutane (B1260068) by GC relies on the use of chiral stationary phases (CSPs) that can interact differently with each enantiomer, leading to different retention times uni-muenchen.demdpi.com.

Several CSPs have been explored for the enantioseparation of 2-chlorobutane. These include cyanuric acid-modified Carboblack C adsorbents, which have shown partial separation of 2-chlorobutane enantiomers researchgate.netresearchgate.net. The separation on this phase is attributed to the formation of chiral supramolecular structures on the adsorbent surface and differential adsorption of enantiomers within or on these structures researchgate.netresearchgate.net.

Another successful approach involves stationary phases based on supramolecular uracil (B121893) structures, which have demonstrated complete separation of 2-chlorobutane enantiomers at specific temperatures and analysis times mdpi.comresearchgate.net. For example, complete separation of 2-chlorobutane enantiomers was achieved at 45 °C in 180 seconds and at 60 °C in 160 seconds using a uracil-based stationary phase mdpi.comresearchgate.net. Melamine-modified supports have also been investigated for the GC separation of 2-chlorobutane enantiomers, with selectivity coefficients reported at various temperatures researchgate.net.

Cyclodextrin-based CSPs are also prominent in chiral GC. Heptakis(2,3,6-tri-O-pentyl)-β-CD has been shown to fully separate the enantiomers of 2-chlorobutane, with decreasing selectivity (α-values) as the chain length of related chloroalkanes increases uni-muenchen.de. The separation mechanism on these phases involves the formation of transient diastereomeric adducts with different thermodynamic properties uni-muenchen.de.

The NIST WebBook provides data on the gas chromatography of 2-chlorobutane, including Kovats' retention indices on non-polar columns under isothermal conditions, which can be useful for identification and method development nist.gov.

The development of highly enantioselective CSPs has been crucial for the successful chromatographic resolution of chiral compounds, including 2-chlorobutane, enabling both analytical and preparative scale separations uni-muenchen.de. The ability to couple GC with detectors like mass spectrometry (GC-MS) allows for unambiguous assignment and detection of even trace amounts of enantiomers uni-muenchen.denih.gov.

| Technique | Application to this compound / 2-Chlorobutane Enantiomers | Key Findings / Relevance | Citations |

| Circular Dichroism (CD) | Principle applicable for enantiomeric analysis; used in conjunction with chromatography. VCD explored for related studies. | Measures differential absorption of polarized light by enantiomers. Useful for identifying CD polarity after separation. VCD can probe vibrational transitions of chiral molecules. | jascoinc.com, pmda.go.jp, syr.edu |

| Vibrational Spectroscopy (IR, Raman) | Used for conformational analysis of 2-chlorobutane. Correlation of C-Cl stretches with conformation. | Helps identify stable conformers (anti, gauche) and validate theoretical calculations. Provides experimental data on molecular vibrations. | umich.edu, umich.edu, acs.org, capes.gov.br, researchgate.net, |

| Electronic Spectroscopy | Less focus in search results for conformational analysis of 2-chlorobutane; generally influenced by conformation. | Can provide information on electronic transitions, which are conformation-dependent. | - |

| Gas Chromatography (GC) | Enantiomer separation using various chiral stationary phases (e.g., cyanuric acid-modified Carboblack C, uracil-based, cyclodextrins). | Enables separation and quantification of (+)- and (-)-2-chlorobutane. Different CSPs offer varying selectivity and separation times. Can be coupled with MS for identification. | researchgate.net, researchgate.net, uni-muenchen.de, mdpi.com, , nist.gov |

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations of Stereochemical Properties

Quantum chemical calculations are powerful tools for predicting and understanding the stereochemical properties of chiral molecules. These methods, based on the principles of quantum mechanics, can describe the electronic structure and energy of a molecule, allowing for the calculation of various properties related to its three-dimensional arrangement. wavefun.comnumberanalytics.com

Calculation of Optical Rotation and Chiroptical Spectra

Optical rotation, the ability of a chiral substance to rotate plane-polarized light, is a key chiroptical property. libretexts.orgvt.edu Theoretical calculation of optical rotation has been a challenging but increasingly successful area of research. vt.edu Quantum chemical methods, including Density Functional Theory (DFT) and Coupled Cluster (CC) approaches, are employed to predict optical rotation values and chiroptical spectra, such as electronic circular dichroism (ECD) and vacuum UV (VUV) absorption. vt.eduntnu.noresearchgate.netacs.org

Studies have shown that for (R)-2-chlorobutane, various computational models provide reasonable comparisons to experimental optical rotation data. researchgate.netacs.org While some methods might overestimate rotations for related compounds, they show better agreement for (R)-2-chlorobutane. researchgate.netacs.org Simulations of VUV absorption and circular dichroism spectra for (R)-2-chlorobutane using coupled cluster methods have also shown good agreement with experimental data. acs.org The accuracy of these calculations can be influenced by factors such as the chosen theoretical method, basis set, and the consideration of conformational averaging and solvent effects. vt.eduntnu.no

Conformational Energy Landscape Analysis

The conformational energy landscape of a molecule describes how its potential energy changes with variations in its geometry, particularly through rotations around single bonds. ustc.edu.cn For flexible molecules like 2-chlorobutane (B165301), different spatial arrangements, or conformers, exist with varying energies. chegg.comlibretexts.orgpressbooks.pub Understanding these conformers and their relative stabilities is crucial for accurately predicting properties that depend on molecular structure.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation techniques are valuable for investigating the reaction pathways involving (+)-2-chlorobutane. These methods can simulate the dynamic behavior of molecules and provide insights into reaction mechanisms, transition states, and energy barriers. wavefun.comjst.go.jpdntb.gov.uaresearchgate.net

For example, molecular dynamics simulations have been used to examine the S₂2 reaction of 2-chlorobutane with a hydroxide (B78521) ion (OH⁻) in both gas phase and aqueous solvent. jst.go.jp These simulations can reveal how the kinetic energy transfer between atoms can trigger a reaction and how the solvent environment can affect the reaction rate. jst.go.jp Combined quantum mechanics/molecular mechanics (QM/MM) approaches have also been applied to study the degradation mechanism of 1-chlorobutane (B31608) (an isomer) by enzymes, providing computational evidence for reaction paths and energy barriers. rsc.org While this specific study focused on 1-chlorobutane, similar computational methodologies can be applied to investigate reactions of this compound.

Advanced Reactivity and Synthetic Transformations

Formation of Organometallic Reagents (e.g., Grignard Reagents)

(+)-2-Chlorobutane can be converted into its corresponding Grignard reagent, sec-butylmagnesium chloride, by reacting it with magnesium metal in an anhydrous ether solvent. mmcmodinagar.ac.in The formation of this organometallic compound involves the insertion of magnesium into the carbon-chlorine bond. leah4sci.com This process proceeds through a complex mechanism that is believed to involve radical intermediates. leah4sci.com

The stereochemical outcome of the Grignard reagent formation from chiral halides like this compound is a critical aspect. Research has shown that the reaction of optically active alkyl halides with magnesium can proceed with retention of configuration, leading to an optically active Grignard reagent. alfredstate.edu The degree of stereochemical retention is influenced by the halogen, with chlorides generally showing higher retention than bromides or iodides. alfredstate.edu The stability of the resulting Grignard reagent's configuration is also noteworthy; once formed, it tends to be configurationally stable under the reaction conditions. alfredstate.edu

The general reaction for the formation of a Grignard reagent is as follows:

R-X + Mg → R-Mg-X

Where R is an alkyl or aryl group and X is a halogen. byjus.com

Applications in Carbon-Carbon Bond Forming Reactions

The Grignard reagent derived from this compound is a potent nucleophile and a strong base, making it highly useful for creating new carbon-carbon bonds. byjus.comfiveable.me These reactions are fundamental in the construction of more complex molecular skeletons. masterorganicchemistry.com

One of the most common applications is the reaction with carbonyl compounds, such as aldehydes and ketones. byjus.com The nucleophilic sec-butyl group attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. Subsequent acidic workup yields an alcohol. masterorganicchemistry.com For instance, the reaction of sec-butylmagnesium chloride with an aldehyde will produce a secondary alcohol, while its reaction with a ketone will yield a tertiary alcohol. masterorganicchemistry.com

Another significant application is in Friedel-Crafts alkylation reactions. For example, the alkylation of benzene (B151609) with this compound using a Lewis acid catalyst can produce (-)-2-phenylbutane. oup.com Studies have shown that this reaction can proceed with a high degree of stereospecificity, resulting in an inversion of configuration at the chiral center, especially at low temperatures and for short reaction times. oup.com However, the stereospecificity can be diminished by racemization of both the starting material and the product. oup.com

The table below summarizes some key carbon-carbon bond-forming reactions involving this compound and its derivatives:

| Reaction Type | Electrophile | Product Type | Stereochemical Outcome |

| Grignard Reaction | Aldehyde | Secondary Alcohol | Depends on reaction conditions and substrate |

| Grignard Reaction | Ketone | Tertiary Alcohol | Depends on reaction conditions and substrate |

| Grignard Reaction | Ester | Tertiary Alcohol (after double addition) | Depends on reaction conditions and substrate |

| Grignard Reaction | Epoxide | Alcohol | Attack at the less substituted carbon |

| Friedel-Crafts Alkylation | Benzene | Alkylbenzene | Inversion of configuration (can be stereospecific) |

Use as a Building Block in Complex Molecule Synthesis (Conceptual)

The chirality of this compound makes it a valuable chiral building block in the conceptual design and synthesis of complex, stereochemically defined molecules. chemscene.comcymitquimica.com Chiral building blocks are essential starting materials for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. nih.gov

The ability to introduce a specific stereocenter early in a synthetic sequence is a powerful strategy in asymmetric synthesis. nih.gov By utilizing this compound, a defined stereochemistry at a secondary carbon can be incorporated into a larger molecular framework. Subsequent reactions can then be performed to elaborate the structure while preserving the initial stereocenter.

For example, the sec-butyl group from this compound could be incorporated into a larger molecule through a Grignard reaction or a coupling reaction. This established stereocenter can then direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. The principles of stereospecific reactions, such as the S_N2 mechanism which proceeds with inversion of configuration, further highlight how the chirality of this compound can be predictably transferred to a product. libretexts.orgstackexchange.comutexas.edu

The conceptual utility of this compound as a chiral building block is rooted in its ability to participate in a variety of stereoselective and stereospecific transformations, allowing for the controlled construction of three-dimensional molecular architectures.

Role of + 2 Chlorobutane As a Chiral Probe and Model Compound

Studies on Enantioselective Processes and Reaction Mechanisms

The defined stereochemistry of (+)-2-chlorobutane is instrumental in elucidating the stereochemical outcomes of various reactions, thereby providing deep insights into their mechanisms. It is particularly valuable in studying nucleophilic substitution and elimination reactions.

When a chiral compound like (S)-2-chlorobutane undergoes a bimolecular nucleophilic substitution (S_N_2) reaction, for instance with a hydroxide (B78521) ion, the reaction consistently results in an inversion of configuration, yielding (R)-2-butanol. askthenerd.com This inversion is a hallmark of the S_N_2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chlorine atom) in a single, concerted step. askthenerd.comutexas.edulibretexts.org The use of an enantiomerically pure starting material like this compound provides clear, unambiguous evidence for this stereochemical pathway. If the reaction proceeded with retention of configuration or resulted in a racemic mixture, it would suggest a different mechanism.

Similarly, in unimolecular nucleophilic substitution (S_N_1) reactions, which proceed through a planar carbocation intermediate, a chiral starting material like (S)-3-chloro-3-methylhexane would lead to a racemic (optically inactive) product because the nucleophile can attack either face of the carbocation with equal probability. brainly.in Comparing the outcomes of reactions with secondary halides like 2-chlorobutane (B165301), which can undergo both S_N_1 and S_N_2 reactions depending on the conditions, helps to delineate the factors that favor one pathway over the other. brainly.in

The study of elimination reactions (like the E2 mechanism) with this compound also provides valuable mechanistic information, particularly regarding the required anti-periplanar geometry of the proton and the leaving group.

Table 1: Stereochemical Outcomes in Nucleophilic Substitution Reactions of 2-Chlorobutane

| Starting Material | Reagent/Conditions | Reaction Type | Major Product | Stereochemical Outcome |

| (S)-2-Chlorobutane | NaOH | S_N_2 | (R)-2-Butanol | Inversion of configuration askthenerd.comutexas.edu |

| (R)-2-Chlorobutane | HO⁻ in ethanol | S_N_2 | (S)-2-Butanol | Inversion of configuration vaia.com |

| (S)-2-Chlorobutane | NaI | S_N_2 | (R)-2-Iodobutane | Inversion of configuration brainly.in |

Investigation of Chiral Recognition Phenomena

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a fundamental process in biochemistry and separation science. This compound and its enantiomer serve as excellent probes for investigating and developing new methods of chiral recognition.

A primary area where this is evident is in chromatography. Researchers have successfully separated the enantiomers of 2-chlorobutane using gas chromatography with chiral stationary phases (CSPs). researchgate.netsci-hub.se These CSPs create a chiral environment within the chromatography column. As the racemic mixture of 2-chlorobutane passes through, one enantiomer interacts more strongly with the CSP than the other, causing them to travel at different rates and elute from the column at different times, thus achieving separation.

For instance, studies have demonstrated the separation of 2-chlorobutane enantiomers on a Carboblack C adsorbent modified with cyanuric acid. researchgate.net The cyanuric acid forms supramolecular structures on the adsorbent surface that are capable of chiral recognition. researchgate.net Another study utilized a stationary phase based on the supramolecular structure of melamine, which also showed enantioselectivity for 2-chlorobutane. sci-hub.se The effectiveness of these separations is often quantified by the selectivity factor (α), which is a measure of the relative retention of the two enantiomers.

Table 2: Gas Chromatographic Separation of 2-Chlorobutane Enantiomers

| Chiral Stationary Phase (CSP) | Column Temperature (°C) | Selectivity Factor (α) | Reference |

| Melamine-based supramolecular structure | 75 | 1.23 | sci-hub.se |

| Cyanuric acid-modified Carboblack C | Not specified | Partial Separation | researchgate.net |

| Uracil-based supramolecular structure | 45 | Complete Separation (180s) | researchgate.net |

| Uracil-based supramolecular structure | 60 | Complete Separation (160s) | researchgate.net |

These studies, employing simple chiral probes like this compound, are crucial for designing new and more efficient CSPs for the separation of more complex and pharmaceutically important chiral molecules. The underlying principle is the "three-point interaction model," where differential binding energy between the enantiomers and the chiral selector leads to recognition. acs.org

Contribution to the Understanding of Chiral Halogenated Organic Compounds in Environmental Research

Halogenated organic compounds are a significant class of environmental pollutants, often characterized by their persistence and potential for bioaccumulation. libretexts.orgresearchgate.net When such a pollutant is chiral, its enantiomers can exhibit different biological and toxicological properties, including different rates of degradation and toxicity. tandfonline.comnih.govkasprzyk-hordern.co.uk This enantioselectivity is a critical consideration in environmental risk assessment. tandfonline.comkasprzyk-hordern.co.uk

While specific environmental studies focusing solely on this compound are not extensively documented in the provided search results, it serves as a fundamental model for the broader class of chiral halogenated organic compounds. Understanding the behavior of a simple chiral molecule like 2-chlorobutane provides a basis for investigating more complex environmental contaminants.

Research on chiral pollutants has shown that the environmental fate of enantiomers needs to be investigated separately, as it is difficult to predict which enantiomer will be more persistent or accumulate in a given environmental system or organism. nih.gov The degradation of these compounds, particularly through microbial action, can be highly enantioselective. nih.gov For example, studies on the pyrolysis of mixed plastics containing chlorinated compounds like 2-chlorobutane show it decomposes via dehydrochlorination to form 2-butene (B3427860), a process that can be influenced by various factors in an environmental or industrial setting. researchgate.net

Furthermore, toxicological data, although sometimes limited, highlight the potential health effects of these compounds. For instance, 2-chlorobutane has been shown to produce a tumorigenic response in certain mouse assays, and it is classified as a compound for which carcinogenicity cannot be definitively classified due to inadequate data. epa.gov The study of simple, chiral halogenated compounds helps to build the knowledge base required to assess the risks associated with this large and diverse group of chemicals.

Q & A

Q. How can researchers synthesize (+)-2-Chlorobutane with high enantiomeric purity?

this compound is synthesized via stereospecific reactions, such as the SN2 substitution of (S)-2-butanol with HCl in the presence of a catalyst like ZnCl₂. Enantiomeric purity can be ensured by using chiral resolving agents or asymmetric catalysis. Characterization methods include polarimetry to measure optical rotation (expected [α]D for the (S)-enantiomer) and chiral gas chromatography (GC) with a cyclodextrin-based column to confirm stereochemical integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- NMR : H and C NMR can identify chemical shifts for the chiral center (C2) and adjacent protons (e.g., δ ~4.0 ppm for the chlorine-bearing carbon).

- IR : C-Cl stretching vibrations appear near 550–650 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z 92 (M⁺) and fragment ions (e.g., m/z 57 from loss of Cl). Computational tools like Gaussian can model the structure using SMILES strings (CCC(C)Cl) or InChI identifiers provided in cheminformatics databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its flammability (GHS Category 2) and volatility, use explosion-proof equipment, avoid open flames, and store in ventilated, cool environments. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

Existing toxicity studies lack chronic exposure data and show inconclusive carcinogenicity results (e.g., a short-term assay reported positive genotoxicity but insufficient evidence for carcinogen classification). Methodological recommendations:

Q. What role does this compound’s stereochemistry play in reaction kinetics?

The (S)-enantiomer’s configuration influences nucleophilic substitution pathways. For example, in SN2 reactions, the inverted geometry at C2 can alter activation energy compared to racemic mixtures. Kinetic studies using stopped-flow NMR or laser flash photolysis can quantify stereochemical effects on reaction rates. Computational studies (DFT) comparing transition states of enantiomers are also recommended .

Q. How does this compound’s physicochemical behavior vary in binary solvent systems?

In mixtures with polar aprotic solvents (e.g., DMSO), its dipole moment (1.94 D) increases solubility, while nonpolar solvents enhance volatility. Refractive index measurements (e.g., using an Abbé refractometer) show deviations in mixtures due to intermolecular interactions. Predictive models like the Lorentz-Lorenz equation can correlate refractive indices with concentration gradients .

Q. What methodologies optimize the separation of this compound from racemic mixtures?

- Chiral Chromatography : Use HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralcel OD-H).

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of the undesired enantiomer.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric excess (ee) .

Key Methodological Recommendations

- Stereochemical Analysis : Combine chiral GC with computational modeling (e.g., Gaussian) to validate enantiopurity.

- Toxicity Profiling : Prioritize OECD-compliant in vivo studies to address data gaps in chronic exposure.

- Solvent Interactions : Use refractometry and DFT simulations to predict behavior in complex matrices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.